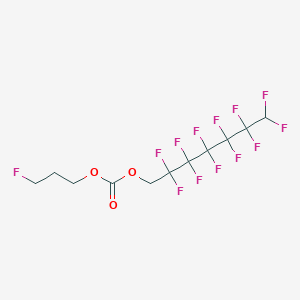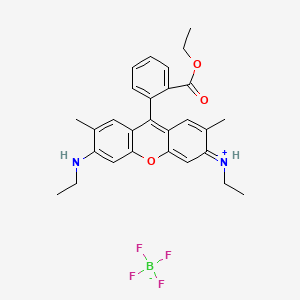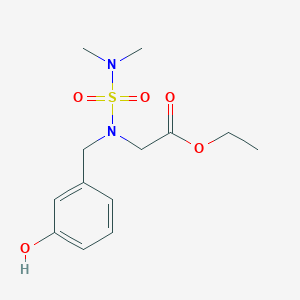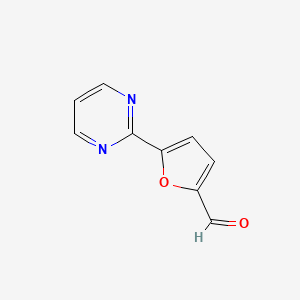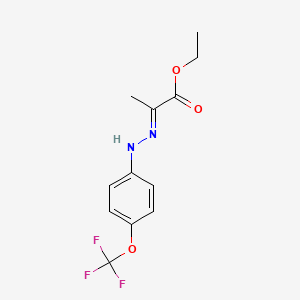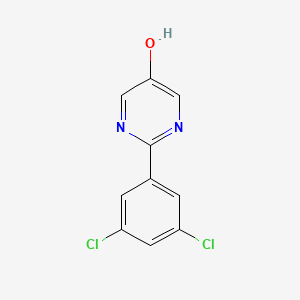
(S,S)-Epoxy Leucine Carfilzomib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,S)-Epoxy Leucine Carfilzomib is a next-generation proteasome inhibitor used primarily in the treatment of relapsed and refractory multiple myeloma. It is a modified tetrapeptidyl epoxide and an analog of epoxomicin, known for its increased specificity and potency compared to earlier proteasome inhibitors like bortezomib .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-Epoxy Leucine Carfilzomib involves multiple steps, starting from the preparation of the epoxy leucine moiety. The key steps include:
Peptide Coupling: The epoxy leucine is then coupled with other amino acids to form the tetrapeptidyl structure.
Final Assembly: The final product is assembled through a series of peptide bond formations and protective group removals
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
(S,S)-Epoxy Leucine Carfilzomib undergoes several types of chemical reactions, including:
Oxidation: The epoxy group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the epoxy group or other functional groups in the molecule.
Substitution: Various substitution reactions can occur, particularly at the peptide bonds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the specific substitution but often involve nucleophilic reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Applications De Recherche Scientifique
(S,S)-Epoxy Leucine Carfilzomib has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying proteasome inhibition and peptide chemistry.
Biology: Investigated for its effects on cellular processes and protein degradation pathways.
Medicine: Primarily used in the treatment of multiple myeloma, with ongoing research into its efficacy in other cancers.
Industry: Employed in the development of new proteasome inhibitors and related therapeutic agents
Mécanisme D'action
(S,S)-Epoxy Leucine Carfilzomib exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome. This inhibition disrupts the proteolytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis. Key molecular targets include the β5 and β5i subunits of the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bortezomib: The first proteasome inhibitor approved for clinical use, but with reversible binding and different toxicity profile.
Ixazomib: Another proteasome inhibitor with oral bioavailability and a different spectrum of activity
Uniqueness
(S,S)-Epoxy Leucine Carfilzomib is unique due to its irreversible binding to the proteasome, leading to prolonged inhibition and enhanced efficacy in resistant multiple myeloma cases. Its specificity and reduced off-target effects make it a valuable therapeutic agent .
Propriétés
Formule moléculaire |
C40H57N5O7 |
|---|---|
Poids moléculaire |
719.9 g/mol |
Nom IUPAC |
(2R)-4-methyl-N-[(2S)-1-[[(2R)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34+,40+/m1/s1 |
Clé InChI |
BLMPQMFVWMYDKT-NTCROKPISA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)[C@@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
SMILES canonique |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)
